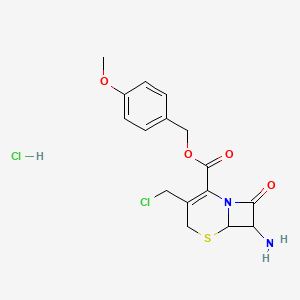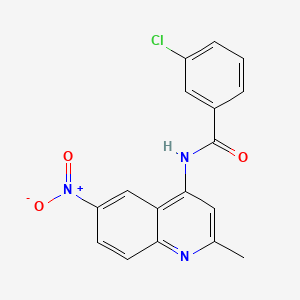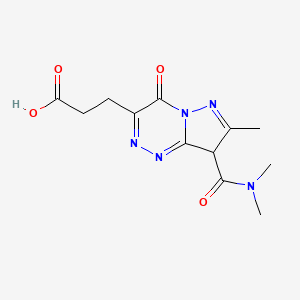![molecular formula C44H34Cl2P2Ru B7979786 [1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium;dihydrochloride](/img/structure/B7979786.png)
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium;dihydrochloride” is known as [(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride. This compound is a coordination complex that contains ruthenium as the central metal atom, coordinated with two diphenylphosphino groups and two chloride ions. It is often used in various catalytic processes due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride typically involves the reaction of ruthenium trichloride with (S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl in the presence of a reducing agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the ruthenium complex. The reaction conditions often include:
- Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
- Temperature: Room temperature to reflux
- Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
[(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium.
Substitution: Ligand substitution reactions can occur, where the chloride ions or diphenylphosphino groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent to one that favors the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes or metallic ruthenium.
Wissenschaftliche Forschungsanwendungen
[(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride has a wide range of scientific research applications, including:
Catalysis: It is used as a catalyst in various organic transformations, such as hydrogenation, hydroformylation, and cross-coupling reactions.
Material Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: It is explored for its potential in drug development, particularly in the design of metal-based drugs.
Environmental Chemistry: The compound is studied for its role in environmental remediation processes, such as the catalytic degradation of pollutants.
Wirkmechanismus
The mechanism by which [(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride exerts its effects involves coordination chemistry principles. The ruthenium center can undergo various oxidation and reduction processes, allowing it to participate in catalytic cycles. The diphenylphosphino groups act as ligands, stabilizing the ruthenium center and facilitating its interaction with substrates. The chloride ions can be replaced by other ligands, enabling the compound to adapt to different catalytic environments.
Vergleich Mit ähnlichen Verbindungen
[(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride can be compared with other similar compounds, such as:
[(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) dichloride: Similar structure but with palladium as the central metal.
[(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]platinum(II) dichloride: Similar structure but with platinum as the central metal.
[(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]nickel(II) dichloride: Similar structure but with nickel as the central metal.
The uniqueness of [(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl]ruthenium(II) dichloride lies in its specific catalytic properties and the stability of the ruthenium center under various reaction conditions.
Eigenschaften
IUPAC Name |
[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;ruthenium;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.2ClH.Ru/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFIUAVPOJGEBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl.[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl.Cl.[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H34Cl2P2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
796.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-4-oxobutanoic acid](/img/structure/B7979710.png)


![Cyclo[(2Z)-2-amino-2-butenoyl-L-valyl-(3S,4E)-3-hydroxy-7-mercapto-4-heptenoyl-D-valyl-D-cysteinyl], cyclic (3-->5)-disulfide](/img/structure/B7979732.png)


![2-(4-oxo-1,6,7,8-tetrahydropyrimido[1,2-a]pyrimidin-2-yl)acetic acid](/img/structure/B7979756.png)
![6-[4-(4-Methyl-1-piperazinyl)phenyl]-4-(methylsulfanyl)-2-pyridinamine](/img/structure/B7979769.png)
![Methyl 3-(5-methyl-3-phenyl-4-isoxazolyl)-2-[(4-methyl-1-piperazinyl)methyl]propanoate](/img/structure/B7979799.png)


![3-(8-methoxycarbonyl-7-methyl-4-oxo-8H-pyrazolo[5,1-c][1,2,4]triazin-3-yl)propanoic acid](/img/structure/B7979810.png)

![2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-2-yl]acetic acid](/img/structure/B7979817.png)
